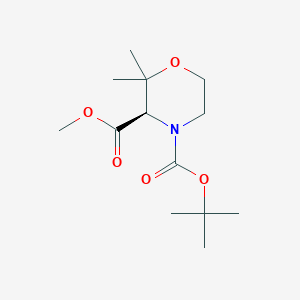
1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 1-(2,5-dimetoxi fenil)-1H-imidazol-4-carboxílico es un compuesto orgánico que pertenece a la clase de derivados de imidazol. Este compuesto se caracteriza por la presencia de un grupo dimetoxi fenil unido a un anillo de imidazol, que está además sustituido por un grupo ácido carboxílico. La estructura única de este compuesto lo convierte en un tema interesante para varios estudios científicos, particularmente en los campos de la química, la biología y la medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Ácido 1-(2,5-dimetoxi fenil)-1H-imidazol-4-carboxílico generalmente involucra la condensación de 2,5-dimetoxi benzaldehído con glioxal en presencia de acetato de amonio. Esta reacción forma el anillo de imidazol, que luego se funcionaliza aún más para introducir el grupo ácido carboxílico. Las condiciones de reacción generalmente implican calentar los reactivos en un solvente adecuado, como el etanol, bajo condiciones de reflujo .
Métodos de producción industrial
Para la producción industrial, la síntesis de Ácido 1-(2,5-dimetoxi fenil)-1H-imidazol-4-carboxílico se puede escalar optimizando las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto puede implicar el uso de reactores de flujo continuo, que permiten un mejor control de los parámetros de reacción y una mayor eficiencia. Además, se puede explorar el uso de solventes y catalizadores ecológicos para hacer el proceso más sostenible .
Análisis De Reacciones Químicas
Tipos de reacciones
El Ácido 1-(2,5-dimetoxi fenil)-1H-imidazol-4-carboxílico puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en un alcohol o aldehído.
Sustitución: Los grupos dimetoxi se pueden sustituir por otros grupos funcionales, como halógenos o grupos alquilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4) se utilizan típicamente.
Sustitución: La halogenación se puede lograr usando reactivos como bromo (Br2) o cloro (Cl2) en condiciones apropiadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes o aldehídos. Las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una amplia gama de derivados .
Aplicaciones Científicas De Investigación
El Ácido 1-(2,5-dimetoxi fenil)-1H-imidazol-4-carboxílico tiene varias aplicaciones de investigación científica:
Química: El compuesto se usa como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas, como proteínas y ácidos nucleicos.
Medicina: Se están llevando a cabo investigaciones para investigar el potencial del compuesto como candidato a fármaco.
Mecanismo De Acción
El mecanismo de acción del Ácido 1-(2,5-dimetoxi fenil)-1H-imidazol-4-carboxílico implica su interacción con dianas moleculares específicas, como enzimas o receptores. La estructura del compuesto le permite unirse a estas dianas, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede actuar como un inhibidor o activador de ciertas enzimas, afectando las vías metabólicas y los procesos celulares .
Comparación Con Compuestos Similares
Compuestos similares
2-(4-Bromo-2,5-dimetoxi fenil)etanamina: Un fármaco psicodélico sintético con un grupo dimetoxi fenil similar.
1-(2,5-Difluoro fenil)-3-(2,5-dimetoxi fenil)-2-propen-1-ona: Un compuesto con propiedades anticancerígenas, que presenta un grupo dimetoxi fenil similar.
Singularidad
El Ácido 1-(2,5-dimetoxi fenil)-1H-imidazol-4-carboxílico es único debido a su anillo de imidazol, que le confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C12H12N2O4 |
|---|---|
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
1-(2,5-dimethoxyphenyl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H12N2O4/c1-17-8-3-4-11(18-2)10(5-8)14-6-9(12(15)16)13-7-14/h3-7H,1-2H3,(H,15,16) |
Clave InChI |
FFFDKNULLQXOHF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)N2C=C(N=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


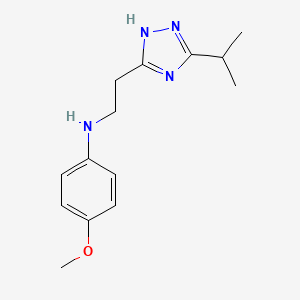


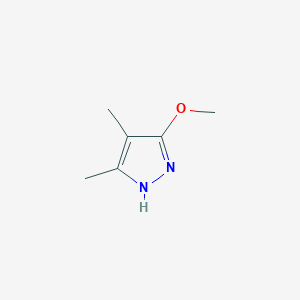

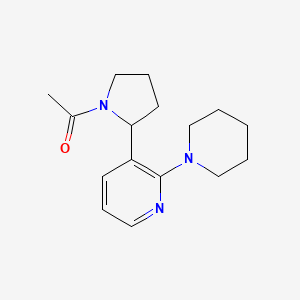


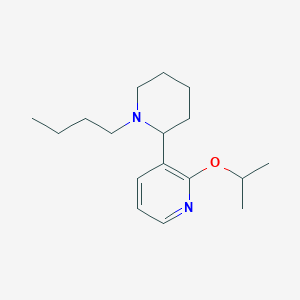



![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethyl-3-methylbutanamide](/img/structure/B11803387.png)
